4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(2,4-Dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone, can be adapted to synthesize this compound . The reaction typically requires acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the dichlorophenyl group . Additionally, green chemistry approaches, such as the use of ionic liquids or microwave irradiation, can be explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
Reduction: Formation of 4-(2,4-dichlorophenyl)-6-methyl-9-amino-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline.
Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the quinoline core can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and broad applications in medicinal chemistry.
2,4-Disubstituted Quinolines: Compounds with similar substitution patterns but different functional groups, such as methoxy or ethoxy groups.
Fluoroquinolones: A class of antibiotics with a fluorine atom at the C-6 position, known for their potent antibacterial activity.
Uniqueness
4-(2,4-Dichlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and nitro groups enhances its potential as a versatile intermediate for further functionalization and as a candidate for drug development .
Properties
Molecular Formula |
C19H16Cl2N2O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-10-5-8-16(23(24)25)17-12-3-2-4-13(12)19(22-18(10)17)14-7-6-11(20)9-15(14)21/h2-3,5-9,12-13,19,22H,4H2,1H3 |
InChI Key |
DBCQRZTZYFFHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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